molecular formula C16H28Cl2N2O3 B2686030 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride CAS No. 54414-80-1

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride

Cat. No.: B2686030
CAS No.: 54414-80-1
M. Wt: 367.31
InChI Key: WOQXBONBJNCFSR-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a hydroxyethyl group, and a p-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Hydroxyethyl Group: This step involves the reaction of the piperazine intermediate with ethylene oxide under controlled conditions.

    Attachment of the p-Tolyloxy Group: This is typically done through an etherification reaction using p-cresol and an appropriate alkylating agent.

    Formation of the Dihydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the piperazine ring or the hydroxyethyl group.

    Substitution: The p-tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the p-tolyloxy group.

Scientific Research Applications

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-methoxyphenoxy)propan-2-ol
  • 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-chlorophenoxy)propan-2-ol

Uniqueness

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3.2ClH/c1-14-2-4-16(5-3-14)21-13-15(20)12-18-8-6-17(7-9-18)10-11-19;;/h2-5,15,19-20H,6-13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQXBONBJNCFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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